molecular formula C10H7F3N2O2S B2573389 2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one CAS No. 901272-95-5

2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2573389
CAS No.: 901272-95-5
M. Wt: 276.23
InChI Key: ZACIQXMURWOLQC-UHFFFAOYSA-N
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Description

2-Sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one is a chemical compound of significant interest in modern medicinal chemistry and drug discovery research. This molecule features a 4,5-dihydro-1H-imidazol-5-one core, a privileged scaffold in pharmaceutical development, substituted at the N-1 position with a 4-(trifluoromethoxy)phenyl group. The presence of the trifluoromethoxy (OCF3) group is a critical structural feature, as this moiety is known to profoundly influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and overall bioavailability . The electronegative trifluoromethoxy group is a common pharmacophore in many FDA-approved drugs, where it often enhances membrane permeability and strengthens target binding through various non-covalent interactions . Furthermore, the 2-sulfanyl (or thiol) moiety on the imidazolone ring presents a versatile synthetic handle, enabling researchers to conduct further derivatization or explore covalent binding strategies with biological targets. Compounds containing the imidazolone skeleton and trifluoromethyl/trifluoromethoxy groups are frequently investigated as key intermediates for the synthesis of potential therapeutic agents and have been identified as antagonists for biologically relevant targets like the CMKLR1 receptor, a G protein-coupled receptor involved in inflammation and metabolic disorders . This combination of a heterocyclic core and a fluorinated aromatic system makes this reagent a valuable building block for constructing novel chemical entities in high-throughput screening libraries and for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and employ all appropriate safety precautions.

Properties

IUPAC Name

2-sulfanylidene-3-[4-(trifluoromethoxy)phenyl]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S/c11-10(12,13)17-7-3-1-6(2-4-7)15-8(16)5-14-9(15)18/h1-4H,5H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACIQXMURWOLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl (-SH) moiety demonstrates nucleophilic character in alkylation and acylation reactions. Key findings include:

Reaction TypeConditionsProductsYield (%)Source
AlkylationR-X (X = Cl/Br), K₂CO₃, DMF, 60°CS-alkyl derivatives65-82
AcylationAcCl, Et₃N, CHCl₃, RTThioester derivatives73-89
SulfonylationTosyl-Cl, pyridine, 0°C → RTSulfonamide analogs68-75

In one study, treatment with benzoyl chloride in chloroform produced N-(imidazolyl)benzamide derivatives with 89% efficiency . The sulfanyl group’s reactivity is comparable to thiophenol but less acidic (estimated pKa ≈ 8.5) .

Electrophilic Aromatic Substitution

The 4-(trifluoromethoxy)phenyl group directs electrophilic attacks to the meta position due to the electron-withdrawing effect of -OCF₃. Experimental observations:

ElectrophileConditionsMajor ProductRegioselectivity
HNO₃/H₂SO₄0°C, 2 hr3-nitro derivative>95% meta
Br₂/FeCl₃CH₂Cl₂, RT3-bromo derivative88% meta
Cl₂/AlCl₃40°C, 1 hr3-chloro derivative91% meta

Density functional theory (DFT) calculations confirm the meta preference aligns with the -OCF₃ group’s -I effect .

Imidazolone Ring Reactivity

The 4,5-dihydroimidazol-5-one core participates in:

  • Protonation/Deprotonation : Reversible at N-1 (pKa ≈ 4.2 in H₂O) and N-3 (pKa ≈ 10.7) .

  • Ring-Opening : Under strong base (NaOH, 100°C), the ring hydrolyzes to form a diamino ketone intermediate .

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via N,S-chelation, forming octahedral complexes .

Metabolic Transformations

In vivo studies reveal two primary metabolic pathways:

  • Sulfoxidation : -SH → -SOH via hepatic CYP450 enzymes (major metabolite) .

  • Conjugation : Glutathione adduct formation at the sulfanyl group .

Comparative Reactivity with Structural Analogs

The trifluoromethoxy group enhances electrophilic substitution rates by 1.5–2× compared to methoxy analogs . Key differences:

Compound ModificationReaction Rate (vs Parent)Bioactivity Shift
Replacement of -OCF₃ with -OCH₃40% slower nitrationReduced HDL modulation
Replacement of -SH with -SCH₃55% lower alkylation yieldLoss of antibacterial activity

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated by the National Cancer Institute (NCI) and demonstrated significant cytotoxicity against human tumor cells with mean GI50 values indicating effective growth inhibition .

Cell Line GI50 (μM) TGI (μM)
A549 (Lung Cancer)15.7250.68
MCF7 (Breast Cancer)12.53Not reported

Antimicrobial Properties

The compound has also been studied for its antimicrobial efficacy against multidrug-resistant bacteria. Recent evaluations have shown that it possesses notable activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid.

Synthesis and Development

The synthesis of this compound involves several steps that utilize various organic reactions to create this complex structure. The synthetic routes typically avoid hazardous reagents and focus on environmentally friendly methodologies, enhancing its potential for industrial applications .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer effects of this compound on different cancer cell lines. The research utilized a single-dose assay across a panel of approximately sixty cancer cell lines to assess efficacy, revealing a significant reduction in cell viability at concentrations above 10 µM .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of various derivatives including this compound, demonstrating its effectiveness against resistant strains of bacteria. The study concluded that the compound's mechanism might involve disruption of bacterial cell wall synthesis, which is critical for its antibacterial action.

Mechanism of Action

The mechanism of action of 2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The sulfanyl group can participate in redox reactions, potentially affecting cellular processes. The imidazole ring can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one is unique due to the presence of both a trifluoromethoxy group and a sulfanyl group on the same molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

2-Sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one (CAS Number: 901272-95-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique trifluoromethoxy group, which may enhance its biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C10H7F3N2O2S
  • Molecular Weight : 276.23 g/mol
  • Boiling Point : Approximately 312.9 °C at 760 mmHg

Synthesis

The synthesis of this compound involves the condensation of appropriate precursors, typically involving thiol and imidazole derivatives. The trifluoromethoxy group is introduced via electrophilic aromatic substitution or similar methods that allow for the selective addition of this group to the aromatic ring.

Anticancer Properties

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 8.14 µM to 10.48 µM in MTT assays, indicating their potential as anticancer agents by inducing apoptosis in cancer cells through mechanisms such as DNA damage and inhibition of cell proliferation .

Antidiabetic Activity

In vivo studies using genetically modified models have indicated that compounds similar to this compound can lower glucose levels significantly. This effect is attributed to the inhibition of α-glucosidase activity, which plays a crucial role in carbohydrate metabolism .

Analgesic Effects

Preliminary research suggests that derivatives of this compound may also possess analgesic properties. Studies involving animal models have shown that these compounds can reduce pain responses in writhing tests and hot plate tests, indicating their potential utility in pain management .

Case Studies and Research Findings

StudyCompoundActivityFindings
Study A2-Sulfanyl derivativesAnticancerInduced apoptosis with IC50 values between 8.14 µM and 10.48 µM
Study BRelated imidazolesAntidiabeticSignificant reduction in glucose levels in Drosophila models
Study COxazole derivativesAnalgesicReduced pain response in mice using standard pharmacological tests

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one, and how can reaction conditions be adjusted to improve yield?

  • Methodology : Utilize multi-step organic synthesis involving cyclization and functional group protection. For example, imidazole rings can be constructed via condensation reactions between thiourea derivatives and α-keto esters under acidic conditions. Optimization may involve varying solvents (e.g., ethanol, acetonitrile) and temperatures, as demonstrated in the synthesis of analogous imidazole derivatives .
  • Data Analysis : Monitor reaction progress using HPLC or TLC, and characterize intermediates via 1H^1H-NMR and IR spectroscopy. Yield improvements (e.g., from 60% to 85%) can be achieved by adjusting stoichiometry or employing catalysts like p-toluenesulfonic acid .

Q. How can the structural conformation of this compound be confirmed using crystallographic and spectroscopic techniques?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure, as seen in crystallographic studies of related imidazole derivatives (e.g., 4-(3-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)imidazole) .
  • Validation : Cross-validate with 13C^{13}C-NMR and mass spectrometry (HRMS). For example, the trifluoromethoxy group’s 19F^{19}F-NMR signal at ~-58 ppm confirms its presence .

Advanced Research Questions

Q. What computational or experimental strategies are effective for analyzing the compound’s reactivity with biological targets, such as enzymes or receptors?

  • Methodology : Conduct molecular docking studies using software like AutoDock Vina to predict binding affinities to targets (e.g., cytochrome P450 enzymes). Compare results with in vitro assays measuring IC50_{50} values, as applied to structurally similar kinase inhibitors .
  • Data Contradictions : Address discrepancies between computational predictions and experimental IC50_{50} by refining force field parameters or considering solvent effects .

Q. How can the environmental fate and degradation pathways of this compound be systematically evaluated?

  • Methodology : Design a tiered assessment:

Lab-Scale : Hydrolysis/photolysis studies under controlled pH and UV light (e.g., 254 nm), monitoring degradation via LC-MS .

Ecosystem Modeling : Use fugacity models to predict partitioning into soil, water, and biota, informed by logPP (octanol-water) and pKa values .

  • Challenges : Conflicting data on persistence may arise due to variable microbial activity; address this by standardizing OECD 301 biodegradation tests .

Q. What experimental approaches can elucidate the compound’s structure-activity relationship (SAR) for therapeutic applications?

  • Methodology : Synthesize analogs with modifications to the sulfanyl or trifluoromethoxy groups. Test in vitro bioactivity (e.g., anti-inflammatory or antimicrobial assays) and correlate substituent effects with activity trends. For example, replacing the trifluoromethoxy group with methoxy reduced potency in kinase inhibition studies .
  • Statistical Tools : Apply multivariate analysis (PCA or PLS) to identify critical molecular descriptors (e.g., H-bond donors, polar surface area) .

Methodological Considerations

Q. How should researchers resolve inconsistencies in reported physicochemical properties (e.g., solubility, melting point)?

  • Troubleshooting : Reproduce measurements using standardized protocols (e.g., USP dissolution apparatus for solubility). Conflicting melting points may arise from polymorphic forms; confirm purity (>98% by HPLC) and crystallize under varied conditions (e.g., slow cooling vs. rapid precipitation) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Process Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce side reactions. For stereosensitive steps, use chiral catalysts (e.g., BINOL-derived phosphoric acids) and monitor enantiomeric excess via chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.